Cas no 36991-85-2 (6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid)
6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylicacid
- 4-oxo-6-(2,4,6-trimethylphenyl)-1,4-dihydrocinnoline-3-carboxylic acid
- 36991-85-2
- 6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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- Inchi: 1S/C18H16N2O3/c1-9-6-10(2)15(11(3)7-9)12-4-5-14-13(8-12)17(21)16(18(22)23)20-19-14/h4-8H,1-3H3,(H,19,21)(H,22,23)
- InChI Key: NKVVFGGGHIOEAT-UHFFFAOYSA-N
- SMILES: O=C1C(C(=O)O)=NNC2C=CC(=CC=21)C1C(C)=CC(C)=CC=1C
Computed Properties
- Exact Mass: 308.11609238Da
- Monoisotopic Mass: 308.11609238Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 78.8Ų
6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Security Information
- Storage Condition:(BD282006)
6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449041951-1g |
6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-85-2 | 95% | 1g |
$951.66 | 2023-09-02 | |
| Chemenu | CM193163-1g |
6-mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-85-2 | 95% | 1g |
$1086 | 2021-06-17 | |
| Ambeed | A716524-1g |
6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-85-2 | 95+% | 1g |
$961.0 | 2025-02-25 | |
| Chemenu | CM193163-1g |
6-mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-85-2 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734663-1g |
6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
36991-85-2 | 98% | 1g |
¥10090.00 | 2024-05-16 |
6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Suppliers
6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Related Literature
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Additional information on 6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Introduction to 6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS No. 36991-85-2) and Its Emerging Applications in Chemical Biology
6-Mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, identified by the chemical identifier CAS No. 36991-85-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of dihydrocinnoline derivatives, which are known for their diverse pharmacological applications. The presence of a mesityl group and a carboxylic acid moiety in its molecular structure contributes to its distinctive reactivity and functionality, making it a valuable scaffold for medicinal chemistry investigations.
The mesityl group, characterized by its electron-donating properties, enhances the electrophilicity of the adjacent double bond, facilitating various chemical transformations. This feature is particularly useful in the synthesis of more complex molecules, where 6-mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can serve as an intermediate. Additionally, the carboxylic acid functional group allows for further derivatization through esterification, amidation, or other carboxylate-based reactions, expanding its utility in drug design.
In recent years, there has been a growing interest in exploring the biological activities of dihydrocinnoline derivatives. Studies have demonstrated that these compounds exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The structural motif of 6-mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid aligns well with known pharmacophores that interact with biological targets such as kinases and transcription factors. This has prompted researchers to investigate its potential as a lead compound in the development of novel therapeutic agents.
One of the most compelling aspects of 6-mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is its role in the synthesis of more complex bioactive molecules. For instance, researchers have utilized this compound as a building block in the preparation of small-molecule inhibitors targeting specific disease pathways. The mesityl group provides a stable platform for further functionalization, while the carboxylic acid moiety allows for conjugation with other pharmacophores. This flexibility has made it an attractive candidate for structure-based drug design.
Recent advancements in computational chemistry have further enhanced the utility of 6-mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. Molecular docking studies have shown that this compound can interact with various protein targets with high affinity. These studies have provided valuable insights into its mechanism of action and have guided the optimization of its structure for improved efficacy. Additionally, virtual screening techniques have identified novel derivatives of this compound with enhanced biological activity.
The synthesis of 6-mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves multi-step organic reactions that highlight its synthetic versatility. The process typically begins with the condensation of appropriately substituted precursors to form the dihydrocinnoline core. Subsequent functionalization steps introduce the mesityl and carboxylic acid groups. These synthetic routes have been refined over time to improve yield and purity, making it accessible for both academic and industrial research purposes.
In conclusion, 6-mesityl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS No. 36991-85-2) represents a promising scaffold for drug discovery and molecular biology research. Its unique structural features and synthetic accessibility make it an invaluable tool for developing novel therapeutic agents. As our understanding of its biological activities continues to grow, so too will its applications in addressing various diseases and disorders.
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